molecular formula C15H12ClF3N2O B2545069 2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1397194-15-8

2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2545069
CAS RN: 1397194-15-8
M. Wt: 328.72
InChI Key: MOIZGDJBBKLCCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound with potential applications in scientific research. It is commonly referred to as CFTRinh-172, and it is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that plays a crucial role in regulating the transport of chloride ions across cell membranes. CFTRinh-172 has been extensively studied for its potential use in treating cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems. However, in

Mechanism of Action

2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamideinh-172 works by binding to the regulatory domain of 2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide, which prevents the channel from opening and conducting chloride ions. This leads to a decrease in the transport of chloride ions across cell membranes, which has several physiological and biochemical effects. 2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamideinh-172 is a reversible inhibitor, which means that its effects can be reversed by removing the compound from the system.
Biochemical and Physiological Effects
2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamideinh-172 has several biochemical and physiological effects, which depend on the specific experimental conditions and the cell type being studied. In general, 2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamideinh-172 leads to a decrease in the transport of chloride ions across cell membranes, which can have several downstream effects. For example, in cells that secrete mucus, 2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamideinh-172 can reduce the secretion of mucus and increase the viscosity of the mucus that is produced. This can be beneficial in diseases such as cystic fibrosis, where excessive mucus production is a significant problem.

Advantages and Limitations for Lab Experiments

2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamideinh-172 has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of the 2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide chloride channel, which makes it a valuable tool for studying the physiological and biochemical functions of 2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide. Another advantage is that it is a reversible inhibitor, which means that its effects can be reversed by removing the compound from the system. This allows for the study of the effects of 2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamideinh-172 on cells and tissues over time.
One limitation of 2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamideinh-172 is that it can have off-target effects on other ion channels and transporters. This can complicate the interpretation of experimental results and make it challenging to determine the specific effects of 2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide inhibition. Another limitation is that 2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamideinh-172 has not been extensively studied in vivo, which means that its effects in whole organisms are not well understood.

Future Directions

2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamideinh-172 has several potential future directions for scientific research. One direction is the development of new treatments for cystic fibrosis and other diseases associated with 2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide dysfunction. 2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamideinh-172 has shown promise in preclinical studies as a potential therapeutic agent for cystic fibrosis, and further research is needed to determine its safety and efficacy in humans.
Another direction is the study of the role of 2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide in other diseases, such as COPD and secretory diarrhea. 2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been implicated in the pathogenesis of these diseases, and 2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamideinh-172 may be a valuable tool for studying their underlying mechanisms.
Finally, 2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamideinh-172 may be useful in the development of new drugs that target ion channels and transporters. 2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamideinh-172 has been used as a starting point for the development of new inhibitors of other ion channels, such as the calcium-activated chloride channel. Further research is needed to determine the potential of 2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamideinh-172 as a starting point for the development of new drugs.

Synthesis Methods

The synthesis of 2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamideinh-172 involves several steps. The first step is the preparation of 3-(trifluoromethyl)benzaldehyde, which is then reacted with pyridine-2-carboxylic acid to obtain 3-(trifluoromethyl)pyridine-2-carboxaldehyde. This intermediate is then reacted with 2-chloromethylpyridine to obtain 2-chloro-N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzamide. Finally, this compound is treated with acetic anhydride to obtain 2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide (2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamideinh-172).

Scientific Research Applications

2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamideinh-172 has been extensively studied for its potential use in scientific research. It is a potent and selective inhibitor of the 2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide chloride channel, which makes it an essential tool for studying the physiological and biochemical functions of 2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide. 2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide plays a crucial role in regulating the transport of chloride ions across cell membranes, and its dysfunction is associated with several diseases, including cystic fibrosis, chronic obstructive pulmonary disease (COPD), and secretory diarrhea. 2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamideinh-172 has been used to study the role of 2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide in these diseases and to develop new treatments.

properties

IUPAC Name

2-chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O/c16-9-14(22)21(10-12-5-1-2-7-20-12)13-6-3-4-11(8-13)15(17,18)19/h1-8H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIZGDJBBKLCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=CC=CC(=C2)C(F)(F)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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